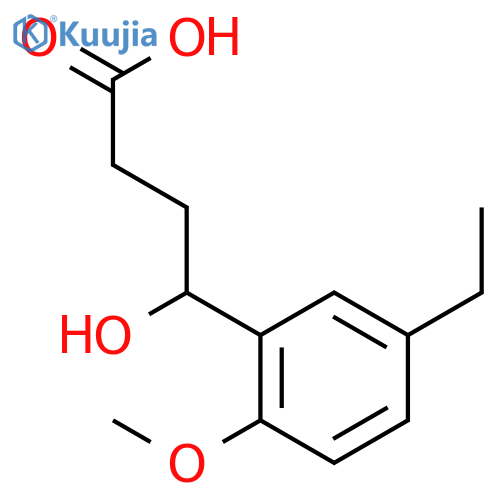Cas no 879053-63-1 (4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid)

879053-63-1 structure
商品名:4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
- 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid
- DTXSID90424539
- MFCD08056158
- AKOS022185249
- 879053-63-1
- CS-0330710
- 4-(5-ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid, AldrichCPR
- AKOS000302542
- BS-36041
- 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyricacid
- 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoicacid
-
- MDL: MFCD08056158
- インチ: InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16)
- InChIKey: ZJSIZHYKJPBPCJ-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 238.12100
- どういたいしつりょう: 238.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.76000
- LogP: 2.15580
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid セキュリティ情報
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P004EGK-1g |
4-(5-ETHYL-2-METHOXYPHENYL)-4-HYDROXYBUTANOIC ACID |
879053-63-1 | 95% | 1g |
$72.00 | 2025-02-21 | |
| TRC | B442375-50mg |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic Acid |
879053-63-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401380-1g |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid |
879053-63-1 | 95+% | 1g |
¥1350.00 | 2024-04-27 | |
| TRC | B442375-10mg |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic Acid |
879053-63-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442375-100mg |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic Acid |
879053-63-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 060089-1g |
4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid |
879053-63-1 | 95% | 1g |
£88.00 | 2022-02-28 | |
| A2B Chem LLC | AC04564-1g |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid |
879053-63-1 | 95% | 1g |
$61.00 | 2024-04-19 |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
879053-63-1 (4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid) 関連製品
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量